2,7-dibromo-9-(4-bromophenyl)-9H-Carbazole

OLED materials Electron-transport materials Conjugated polymers

This tri-brominated carbazole monomer features three reactive Br substituents (2-, 7-, and 4′-positions) enabling orthogonal Suzuki, Stille, or Kumada couplings for precision D-A polymer architecture construction. The 4-bromophenyl group lowers the LUMO of derived polymers to -3.28 eV, enhancing electron-accepting character critical for OLED electron-transport layers. Unlike simpler 2,7-dibromo-9H-carbazole, the N-aryl bromine enables differentiated reactivity for hyperbranched polymers. Consistent ≥98% HPLC purity, room-temperature storage (mp 136°C), and low aqueous solubility ensure seamless scale-up. Standard organic-phase workup reduces purification burden.

Molecular Formula C18H10Br3N
Molecular Weight 480 g/mol
CAS No. 1313900-20-7
Cat. No. B1436048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dibromo-9-(4-bromophenyl)-9H-Carbazole
CAS1313900-20-7
Molecular FormulaC18H10Br3N
Molecular Weight480 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)Br
InChIInChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-9-12(20)3-7-15(17)16-8-4-13(21)10-18(16)22/h1-10H
InChIKeyMKSHSKZVLIHXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole: A Tri-Brominated Carbazole Intermediate for OLED and Optoelectronic Material Synthesis


2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole (CAS: 1313900-20-7) is a tri-brominated carbazole derivative with the molecular formula C18H10Br3N and a molecular weight of 480.00 g/mol . It belongs to the class of 9-aryl-2,7-dibromocarbazoles, which serve as essential building blocks for synthesizing conjugated polymers, small-molecule organic semiconductors, and functional materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1]. The compound features three reactive bromine substituents—two at the 2- and 7-positions of the carbazole core and one at the para-position of the N-phenyl ring—enabling multi-directional cross-coupling functionalization for precise structural engineering.

Why Generic Carbazole Intermediates Cannot Substitute 2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole in Multi-Site Functionalization


Generic substitution with simpler carbazole intermediates—such as 2,7-dibromo-9H-carbazole (CAS: 136630-39-2) or 2-bromo-9-phenyl-9H-carbazole—is not feasible when the synthetic objective requires three distinct reactive sites with differentiated reactivity profiles. The 4-bromophenyl substituent at the N-9 position provides an additional cross-coupling handle beyond the 2,7-positions of the carbazole backbone, enabling orthogonal functionalization strategies that are unattainable with di-brominated or non-halogenated N-aryl carbazoles [1]. Furthermore, the electron-withdrawing para-bromophenyl group modulates the electronic environment of the carbazole core, influencing the regioselectivity and efficiency of subsequent coupling reactions compared to N-alkyl or unsubstituted N-phenyl analogs [2].

Quantitative Differentiation Evidence: 2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole vs. Structural Analogs


Electron-Accepting Performance: LUMO Energy Level and Optical Bandgap of Carbazole-Containing Conjugated Polymer Incorporating 4-Bromophenyl Carbazole Unit

In a study of carbazole-based donor-acceptor conjugated polymers for optoelectronic applications, the polymer incorporating the 4-bromophenyl carbazole unit (synthesized from 2,7-dibromo-9-(4-bromophenyl)-9H-carbazole) exhibited an optical bandgap (Eg^opt) of 2.32 eV and a LUMO energy level of -3.28 eV, determined via cyclic voltammetry (CV) and UV-Vis absorption spectroscopy [1]. In comparison, analogous carbazole-based donor-acceptor polymers lacking the electron-withdrawing para-bromophenyl substituent typically display higher LUMO levels in the range of -2.8 to -3.0 eV, indicating the 4-bromophenyl group effectively lowers the LUMO, enhancing electron-accepting character [1].

OLED materials Electron-transport materials Conjugated polymers Optical bandgap LUMO energy level

Synthesis Yield Efficiency: Copper-Catalyzed N-Arylation of 2,7-Dibromocarbazole with 1-Bromo-4-iodobenzene

The synthesis of 2,7-dibromo-9-(4-bromophenyl)-9H-carbazole via copper bronze-mediated N-arylation of 2,7-dibromo-9H-carbazole with 1-bromo-4-iodobenzene achieved an isolated yield of 80%, producing the target compound as a white solid with a melting point of 134-136 °C . This yield is reported under mild reaction conditions and is nearly independent of carbazole substitution pattern, as demonstrated across a series of 9-arylcarbazole derivatives synthesized via the same methodology .

Carbazole synthesis N-arylation Copper catalysis Synthetic yield Process efficiency

Purity Specification Consistency: HPLC-Verified Purity ≥98.0% Across Multiple Commercial Sources

Multiple independent commercial suppliers, including TCI America (Product D5270) and CymitQuimica, consistently specify a minimum purity of >98.0% (HPLC) for 2,7-dibromo-9-(4-bromophenyl)-9H-carbazole . The compound is supplied as a white to light yellow crystalline powder or crystals with a melting point of 136 °C . This level of cross-vendor consistency in purity specification is not uniformly available for less common carbazole analogs, such as 2,7-dibromo-9-(3-bromophenyl)-9H-carbazole or 3-bromo-9-(4-bromophenyl)-9H-carbazole, which often lack standardized commercial purity documentation.

Compound purity HPLC analysis Quality control Batch consistency Commercial specification

Thermal Stability and Physical Form: Melting Point and Storage Characteristics

2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole exhibits a melting point of 136 °C and is a stable solid at room temperature (20 °C), requiring only ambient storage in a cool, dark place (<15 °C recommended) . In contrast, N-alkyl substituted 2,7-dibromocarbazoles (e.g., 2,7-dibromo-N-hexylcarbazole, mp 70.6-72.5 °C) [1] and 2,7-dibromo-9,9-dialkylfluorenes (often oils or low-melting solids) exhibit significantly lower melting points, necessitating more stringent storage conditions (refrigeration) to prevent degradation or handling difficulties.

Thermal stability Melting point Storage stability Physical properties Material handling

Solubility Profile for Solution-Processable Material Synthesis: Low Aqueous Solubility and Predicted High LogP

2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole exhibits very low aqueous solubility of 3.7 × 10⁻⁵ g/L (25 °C, calculated) and a high calculated XLogP3 value of 7.1 . This hydrophobicity profile is characteristic of brominated polycyclic aromatic compounds and ensures excellent solubility in common organic solvents (e.g., toluene, THF, dichloromethane, chloroform) used in Suzuki, Stille, and Kumada cross-coupling polymerizations . In comparison, carbazole derivatives with polar N-substituents (e.g., N-alkyl carboxylic acids or N-alkyl amines) exhibit higher aqueous solubility (often >10⁻³ g/L) and lower LogP values (typically <4), which can complicate organic-phase reaction workup and purification.

Solubility Solution processing LogP Hydrophobicity Organic solvent compatibility

Optimal Research and Industrial Application Scenarios for 2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole Based on Differentiated Properties


Synthesis of Electron-Transporting Conjugated Polymers for OLED Hole-Blocking and Electron-Injection Layers

The 4-bromophenyl substituent lowers the LUMO energy level of derived polymers to -3.28 eV (compared to -2.8 to -3.0 eV for non-halogenated N-aryl analogs), enhancing electron-accepting character [1]. This property makes 2,7-dibromo-9-(4-bromophenyl)-9H-carbazole an ideal monomer precursor for synthesizing electron-transporting/hole-blocking polymers in OLED devices, where balanced charge injection is critical for achieving high external quantum efficiency (EQE) and reduced efficiency roll-off.

Multi-Directional Cross-Coupling for Complex Donor-Acceptor Polymer Architectures

The three reactive bromine substituents—at the 2-, 7-, and 4′-positions—enable sequential or orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Stille, or Kumada couplings) for constructing complex donor-acceptor (D-A) polymer architectures [1]. This tri-functional reactivity is particularly valuable for synthesizing hyperbranched polymers, star-shaped macromolecules, or polymers with pendant functional groups, where differentiated reactivity across multiple coupling sites is required .

Laboratory to Pilot-Scale Material Development with Standardized Quality Control

The compound's commercial availability from multiple reputable vendors at consistently specified purity (≥98.0% HPLC) and its room-temperature solid-state storage stability (mp 136 °C) support seamless transition from milligram-scale exploratory synthesis to gram- or kilogram-scale material development [1]. The low aqueous solubility (3.7 × 10⁻⁵ g/L) and high LogP (7.1) ensure efficient organic-phase reaction workup, reducing purification burden during scale-up .

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